

physical properties of (-)-Dipivaloyl-L-tartaric Acid

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Compound of Interest

Compound Name: (-)-Dipivaloyl-L-tartaric Acid

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An In-depth Technical Guide to the Physical Properties of (-)-Dipivaloyl-L-tartaric Acid

Introduction

(-)-Dipivaloyl-L-tartaric acid, also known as (-)-O,O'-Dipivaloyl-L-tartaric acid or (-)-DPTA, is a chiral building block widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its IUPAC name is (2R,3R)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid.[2] Derived from the naturally occurring L-tartaric acid, this compound's well-defined stereochemistry and bulky pivaloyl groups make it highly effective as a chiral auxiliary and resolving agent in asymmetric synthesis.[2][3] It is recognized for its ability to enhance the solubility and stability of various active ingredients, making it a valuable component in drug formulation.[1] This guide provides a comprehensive overview of its core physical properties, experimental protocols for their determination, and essential safety information for researchers and drug development professionals.

Core Physical and Chemical Properties

The physical and chemical characteristics of **(-)-Dipivaloyl-L-tartaric acid** are summarized below. These properties are fundamental to its application in organic synthesis and materials science.

Property	Value	Source(s)
CAS Number	65259-81-6	[1][2][3][4][5][6]
Molecular Formula	C ₁₄ H ₂₂ O ₈	[1][2][4]
Molecular Weight	318.32 g/mol	[1][2][4]
Appearance	White to off-white or light yellow crystalline powder.[1][2][3]	[1][2][3]
Melting Point	127 - 152 °C (range from various sources).[1][2][4]	[1][2][4]
Optical Rotation	[α] ²⁰ /D = -23.5±1°, c = 1.7% in dioxane.[4] Another source reports -24° (c=2 in Dioxane).[1][2]	[1][2][4]
Solubility	Insoluble in cold water; Soluble in ether (Et ₂ O), tetrahydrofuran (THF), and aqueous sodium bicarbonate (NaHCO ₃) solution.[3]	[3]
pKa (Predicted)	1.68 ± 0.25	[7]
Stability	Hygroscopic; stable under recommended storage conditions.[5]	[5]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of **(-)-Dipivaloyl-L-tartaric acid**.

Technique	Description
^1H NMR	Used to monitor the drying process of the compound to ensure the absence of water and other solvents.[2][3]
^{13}C NMR	A ^{13}C NMR spectrum is available for structural confirmation.[8]
Infrared (IR)	IR spectroscopy is a standard technique for identifying functional groups. Spectra for the related D-enantiomer are available, showing characteristic C=O stretching vibrations.[9][10]
Mass Spectrometry	Confirms the molecular weight of the compound.

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of the physical properties of **(-)-Dipivaloyl-L-tartaric acid**.

Synthesis and Purification

A common preparative method involves the hydrolysis of the corresponding anhydride.[3] This anhydride is obtained by heating (2R,3R)-tartaric acid with pivaloyl chloride at 120-140 °C for approximately 4 hours.[3] The resulting **(-)-Dipivaloyl-L-tartaric acid** is then purified. Drying is a critical step due to its hygroscopic nature and is typically performed over phosphorus pentoxide (P_2O_5) in a vacuum.[3] The completeness of drying is monitored using ^1H NMR spectroscopy and by measuring the optical rotation.[3]

Determination of Melting Point

The melting point is determined using a standard melting point apparatus. A small amount of the dried, crystalline powder is packed into a capillary tube and heated at a controlled rate. The range is recorded from the temperature at which the substance first begins to melt to the temperature at which it becomes completely liquid. The reported melting point varies across suppliers, with ranges such as 127-132 °C and 147-152 °C.[2][4]

Measurement of Optical Rotation

Optical rotation is a critical measure of enantiomeric purity.^[2]

- **Solution Preparation:** A solution of known concentration is prepared by dissolving the compound in a specified solvent (e.g., 1.7 g per 100 mL of dioxane).^[4]
- **Polarimetry:** The measurement is performed using a polarimeter.
- **Standard Conditions:** The specific rotation is typically measured at 20 °C using the D-line of a sodium lamp (589 nm).^{[2][4]}
- **Calculation:** The specific rotation ($[\alpha]$) is calculated using the formula: $[\alpha] = \alpha / (l \times c)$, where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

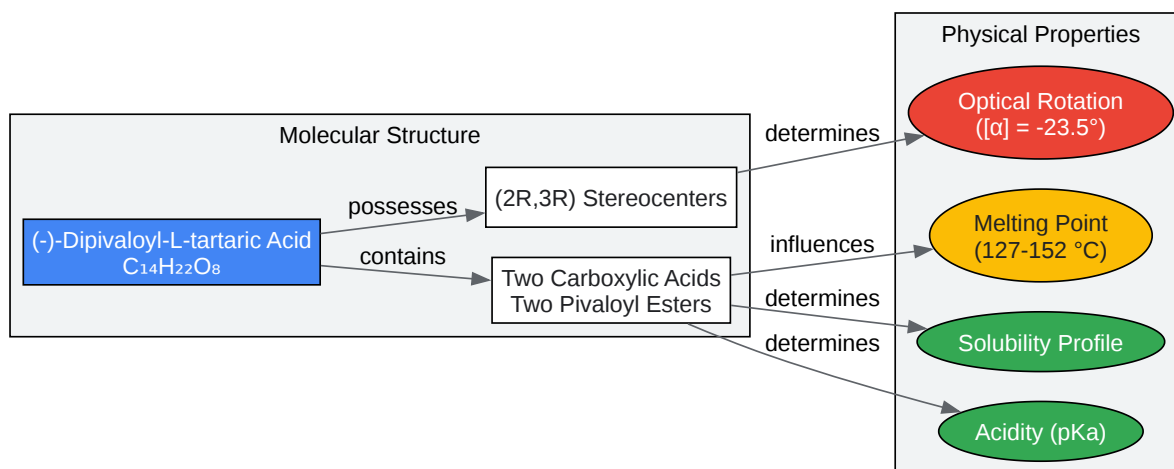
Purity Analysis

The purity of **(-)-Dipivaloyl-L-tartaric acid** is typically assessed using a combination of techniques:

- **Neutralization Titration:** To determine the assay (chemical purity), a known mass of the diacid is titrated with a standardized solution of a strong base. Purity of $\geq 98.0\%$ is commonly reported.^[4]
- **High-Performance Liquid Chromatography (HPLC):** Chiral HPLC is used to determine the enantiomeric excess (optical purity), ensuring it is at least 98.0% ee.

Mandatory Visualization

The following diagram illustrates the logical relationships between the structural features of **(-)-Dipivaloyl-L-tartaric acid** and its key physical properties.



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Caption: Logical flow from molecular structure to key physical properties.

Safety and Handling

According to safety data sheets, **(-)-Dipivaloyl-L-tartaric acid** is not considered a hazardous substance under the 2012 OSHA Hazard Communication Standard.^{[5][6]} However, standard laboratory safety practices are essential.

- **Personal Protective Equipment:** Wear appropriate protective gloves, clothing, and chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations.^[5]
- **Handling:** Avoid contact with skin, eyes, and clothing.^{[5][6]} Minimize dust formation and avoid inhalation or ingestion.^[5] Ensure adequate ventilation in the handling area.^[5]
- **Storage:** This compound is hygroscopic.^{[5][7]} It should be stored at room temperature under an inert atmosphere.^{[5][7]} Keep the container tightly closed in a dry and well-ventilated place to protect it from moisture.^[5]

- Incompatible Materials: Avoid contact with strong oxidizing agents.[5]
- First Aid Measures:
 - Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.[5]
 - Skin Contact: Wash off immediately with plenty of water.[5]
 - Inhalation: Move the person to fresh air.[5]
 - Ingestion: Clean the mouth with water and drink plenty of water afterward.[5] In all cases of significant exposure or if symptoms persist, seek medical attention.[5]

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References

1. chemimpex.com [chemimpex.com]
 2. (-)-Dipivaloyl-L-tartaric Acid | 65259-81-6 | Benchchem [benchchem.com]
 3. (-)-DIPIVALOYL-L-TARTARIC ACID | 65259-81-6 [chemicalbook.com]
 4. (-)-O,O -Di-pivaloyl- L -tartaric acid = 98.0 T 65259-81-6 [sigmaaldrich.com]
 5. fishersci.com [fishersci.com]
 6. tcichemicals.com [tcichemicals.com]
 7. (-)-DIPIVALOYL-L-TARTARIC ACID Ten Chongqing Chemdad Co. , Ltd [chemdad.com]
 8. dev.spectrabase.com [dev.spectrabase.com]
 9. (+)-Dipivaloyl-D-tartaric Acid | C₁₄H₂₂O₈ | CID 16212279 - PubChem [pubchem.ncbi.nlm.nih.gov]
 10. spectrabase.com [spectrabase.com]
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